3,4-diethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Dopamine D2 Receptor Antagonists
The compound belongs to a class of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine s-oxide derivatives. Some specific compounds and their pharmaceutically acceptable salts within this class selectively inhibit the Dopamine D2 receptor . These receptors play a crucial role in neurotransmission and are associated with various central nervous system disorders. Potential applications include:
2-(10-Oxo-10,11-dihydrodibenzo[b,f]thiepin-2-yl)propanoic Acid
Another related compound is 2-(10-oxo-10,11-dihydrodibenzo[b,f]thiepin-2-yl)propanoic acid . Although not identical, it shares structural features with the compound . This compound has been studied for its potential therapeutic effects . Further research is needed to explore its applications fully.
4-Ethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
Additionally, 4-ethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a related compound. It may have distinct applications due to its ethoxy substitution at the 4-position. Investigating its pharmacological properties could reveal novel therapeutic targets.
11-Oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic Acid
Lastly, consider 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid . Although not directly related, it shares the same core structure. Researchers may explore its potential applications in drug discovery and medicinal chemistry .
Mecanismo De Acción
Target of Action
The primary target of this compound is the Dopamine D2 receptor . Dopamine D2 receptors are a class of G-protein coupled receptors that are prominent in the vertebrate central nervous system (CNS). These receptors are of significant clinical interest, as they are the target of many antipsychotic drugs.
Mode of Action
The compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to these receptors, the compound can modulate the neural signaling pathways mediated by dopamine, a key neurotransmitter involved in a variety of CNS functions, including mood regulation and reward-driven behavior.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific context of its use. Given its role as a Dopamine D2 receptor inhibitor, it could potentially be used to treat a variety of CNS disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Propiedades
IUPAC Name |
3,4-diethoxy-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5/c1-3-29-21-11-9-15(13-22(21)30-4-2)23(27)25-16-10-12-19-17(14-16)24(28)26-18-7-5-6-8-20(18)31-19/h5-14H,3-4H2,1-2H3,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWVSDUINRCPME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-diethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.